N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-5-chloro-2-methoxybenzamide
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Overview
Description
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-5-chloro-2-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a pyridazine ring substituted with a pyrrole group, an ethylamine linker, and a benzamide moiety with chloro and methoxy substituents. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-5-chloro-2-methoxybenzamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a cyclization reaction involving appropriate dicarbonyl compounds and hydrazine derivatives.
Introduction of the Pyrrole Group: The pyrrole group is introduced via a substitution reaction, often using a halogenated pyridazine intermediate and a pyrrole derivative.
Linker Attachment: The ethylamine linker is attached through a nucleophilic substitution reaction, where the amino group reacts with an appropriate electrophilic intermediate.
Benzamide Formation: The final step involves the formation of the benzamide moiety, which can be achieved through an amide coupling reaction using 5-chloro-2-methoxybenzoic acid and the amine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, stringent reaction condition controls, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-diones, while substitution reactions on the benzamide moiety can produce a variety of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-5-chloro-2-methoxybenzamide has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, depending on its interaction with biological targets.
Industry
Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and modification can lead to the creation of new materials with desirable properties.
Mechanism of Action
The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-phenylbutanamide
- N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)methanesulfonamide
Uniqueness
Compared to similar compounds, N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-5-chloro-2-methoxybenzamide is unique due to the presence of the chloro and methoxy substituents on the benzamide moiety. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it distinct in its applications and effects.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-26-15-5-4-13(19)12-14(15)18(25)21-9-8-20-16-6-7-17(23-22-16)24-10-2-3-11-24/h2-7,10-12H,8-9H2,1H3,(H,20,22)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEKQQJKZOQEJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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